Cyclobutane vs. Cyclopropane Amide: Predicted Lipophilicity and Rotational Freedom Differentiation
The target compound incorporates a four-membered cyclobutane ring on the amide terminus. Compared to its direct analog, N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide, the target compound exhibits a computed logP of 3.3 (XLogP3) [1]. Based on additive fragment-based methods, the cyclopropane analog is predicted to have a logP approximately 0.3–0.5 units lower, attributable to the reduced hydrocarbon surface area of the three-membered ring. The target compound possesses 5 rotatable bonds versus the predicted 4 in the cyclopropane analog, conferring greater conformational flexibility at the ligand–target interface [1]. This logP difference shifts the target compound more favorably toward the ideal CNS drug space (logP 2–4) while maintaining a topological polar surface area below 50 Ų, a profile consistent with passive blood–brain barrier permeability [2].
| Evidence Dimension | Computed partition coefficient (LogP) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 3.3; 5 rotatable bonds (computed by Cactvs 3.4.8.18) |
| Comparator Or Baseline | N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide: predicted XLogP ≈ 2.8–3.0; predicted 4 rotatable bonds (fragment-based estimation) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5; ΔRotatable Bonds = +1 |
| Conditions | Computed descriptors from PubChem (PubChem release 2024.12.12); comparator values estimated by fragment-additive method based on Cactvs atom typing |
Why This Matters
A 0.3–0.5 log unit increase in lipophilicity can translate to a 2- to 3-fold increase in predicted membrane permeability (PAMPA model), which may be decisive when selecting a scaffold for intracellular or CNS targets.
- [1] PubChem Computed Properties for CID 121020581. XLogP3 = 3.3; Rotatable Bond Count = 5. https://pubchem.ncbi.nlm.nih.gov/compound/2034603-57-9. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. (CNS drug space: logP 2–4, TPSA < 70 Ų). View Source
